Dihexadecylamine
Description
Dicetylamine, also known as dihexadecylamine (B7822943), is an organic compound with the chemical formula C₃₂H₆₇N. nih.gov As a secondary amine, its structure features a nitrogen atom bonded to two hexadecyl groups. This long-chain aliphatic amine exhibits pronounced hydrophobic properties, a characteristic that has significantly influenced its application profile.
Table 1: General Properties of Dicetylamine
| Property | Value |
|---|---|
| IUPAC Name | N-hexadecylhexadecan-1-amine |
| Synonyms | This compound, N,N-Dihexadecylamine |
| CAS Number | 16724-63-3 |
| Molecular Formula | C₃₂H₆₇N |
| Molecular Weight | 465.9 g/mol |
Data sourced from PubChem CID 85571 nih.gov
In modern chemical research, dicetylamine has gained prominence primarily as a key intermediate in the synthesis of complex molecular architectures, particularly in the realm of materials science and nanotechnology. Its bifunctional nature, combining a reactive amine group with long, lipophilic alkyl chains, makes it an ideal building block for creating amphiphilic molecules.
A significant contemporary application of dicetylamine is in the formation of "cerasomes," a type of liposomal nanohybrid vesicle. rsc.orgresearchgate.net Cerasomes are noted for their high morphological stability compared to traditional liposomes. researchgate.net Dicetylamine is a precursor to cerasome-forming lipids. For instance, it is a starting material in the synthesis of N,N-dihexadecyl-N-(3-triethoxysilyl)propylsuccinamide, a key component of these stable nanocarriers. dovepress.com These cerasomes are being investigated for advanced applications such as simultaneous drug delivery and magnetic resonance imaging (MRI). dovepress.com
Furthermore, dicetylamine and its derivatives are utilized in the fabrication of other nanomaterials. It has been used in the preparation of iron oxide magnetic nanoparticles for biomedical applications. google.com Its presence is also noted in the context of photosensitization chemical-amplification type resist materials for lithography. google.com The long alkyl chains of dicetylamine are instrumental in forming organized molecular assemblies, such as Langmuir films, which are monolayers of organic material at an air-water interface. annualreviews.orgnanoscience.comwikipedia.org These films are foundational in creating multilayered structures for electronic and biological components. nanoscience.comwikipedia.org
The exploration of long-chain aliphatic amines like dicetylamine has a history rooted in the industrial chemistry of the early to mid-20th century. A 1951 thesis highlighted the growing importance of long-chain secondary amines as additives for lubricating oils, which spurred interest in their preparation. marquette.edu
Early synthetic methods for related hexadecyl amines were documented in patents as far back as 1939. One such process involved the reaction of 9-methyl-pentadecanone-7 with a primary or secondary amine. While this process primarily yielded a hexadecyl amine with one dicapryl radical, the formation of some dihexadecyl amine was also noted when a primary amine was used as the aminating agent. google.com
These early investigations were primarily driven by the need for materials with specific physical properties, such as improved lubrication, rather than the intricate molecular self-assembly applications that dominate contemporary research.
The research perspective on dicetylamine has evolved significantly from its initial role as a bulk chemical additive to its current status as a specialized building block in high-technology applications. This evolution mirrors broader trends in organic and materials chemistry, which have moved towards greater precision and control at the molecular level.
Initially, the reactivity of the amine group was the primary focus, particularly for creating derivatives with desirable properties for industrial applications. Traditional synthetic routes for secondary amines, such as the N-alkylation of primary amines with alkyl halides or reductive amination, were the standard methods. researchgate.net
More recently, research has shifted to harnessing the interplay between the amine functionality and the long alkyl chains. The ability of dicetylamine to act as a precursor for amphiphiles that self-assemble into complex nanostructures like cerasomes is a prime example of this modern perspective. rsc.orgdovepress.com The synthesis of these advanced materials often involves multi-step processes where dicetylamine is a critical starting component. For example, a common synthesis involves the reaction of hexadecylamine (B48584) with bromohexadecane in the presence of a base like potassium carbonate or sodium carbonate to produce dicetylamine. rsc.orgdovepress.com This is then further functionalized, for instance, by reaction with succinic anhydride, to create more complex amphiphilic molecules. doi.org
Another emerging area of research is in the field of renewable fuels. A recent study on the hydrotreating of hexadecanamide, a compound found in potential biofuel feedstocks, identified this compound as a major intermediate. chemrxiv.org This suggests a new relevance for dicetylamine chemistry in the context of biorefining and sustainable energy. chemrxiv.org The reaction pathways involve the condensation of hexadecylamine and palmitic acid or the self-condensation of hexadecylamine. chemrxiv.org This highlights the evolving understanding of dicetylamine's reactivity and its potential roles in green chemistry.
Table 2: Evolution of Dicetylamine Synthesis and Applications
| Era | Synthetic Focus | Key Applications | Representative Compounds/Materials |
|---|---|---|---|
| Early-Mid 20th Century | Bulk synthesis from ketones and amines. google.com | Lubricating oil additives. marquette.edu | Basic hexadecyl and dihexadecyl amines. |
| Late 20th-Early 21st Century | Controlled N-alkylation and reductive amination. researchgate.net | Precursors for surfactants and corrosion inhibitors. researchgate.net | Long-chain aliphatic monoamines. nih.gov |
| Contemporary | Multi-step synthesis for complex amphiphiles. rsc.orgdovepress.com | Nanocarriers (cerasomes) for drug delivery and MRI, dovepress.com resist materials, google.com intermediates in biofuel refining. chemrxiv.org | N,N-dihexadecyl-N-(3-triethoxysilyl)propylsuccinamide, dovepress.com iron oxide nanoparticles. google.com |
Structure
2D Structure
Properties
IUPAC Name |
N-hexadecylhexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYKSVOHDVVDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H67N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867439 | |
| Record name | N-Hexadecyl-1-hexadecanamine | |
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Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
16724-63-3, 68037-98-9, 68439-74-7 | |
| Record name | Dihexadecylamine | |
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| Record name | Dicetylamine | |
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| Record name | N-Hexadecyl-1-hexadecanamine | |
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| Record name | DICETYLAMINE | |
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Synthetic Methodologies and Mechanistic Investigations of Dicetylamine
Advanced Synthetic Routes to Dicetylamine and its Analogues
The synthesis of amines is a fundamental area of organic chemistry, with methodologies evolving from classical routes to modern catalytic strategies. ijrpr.com These advancements aim to improve efficiency, selectivity, and the scope of amine synthesis. ijrpr.com
Catalytic Approaches in Dicetylamine Synthesis
Catalytic methods are crucial for the efficient synthesis of amines. unibo.it Transition metal-catalyzed reactions, for instance, have significantly refined amine synthesis. ijrpr.com Hydrogenation-dehydrogenation catalysts are employed in the synthesis of tertiary amines like dimethylethylamine from ethanol (B145695) and dimethylamine (B145610), a process that could be analogous to potential dicetylamine synthesis. google.com The reaction is typically carried out in the presence of hydrogen and a catalyst. google.com Catalysts based on copper and chromium oxide have been used effectively in such processes. google.com The regeneration of these catalysts can be achieved through oxidation followed by reduction, allowing for extended manufacturing campaigns. google.com
N-silylated amines, which can be readily converted to free amines, can be synthesized through catalytic methods such as dehydrocoupling of amines with silanes and hydrosilylation of imines. rsc.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste, a key principle of green chemistry. acs.org
Regioselective and Stereoselective Synthesis of Dicetylamine Derivatives
Regioselective and stereoselective control are critical aspects of modern organic synthesis, enabling the precise construction of complex molecules.
Regioselectivity: Regioselective synthesis allows for the control of where a chemical reaction occurs on a molecule. For instance, a one-step, regioselective Pd-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles has been developed to achieve N-1 selectivity, avoiding the need for protecting groups and multi-step routes. nih.gov Similarly, iron-catalyzed reactions of N-benzylic sulfonamides with internal alkynes produce functionalized indene (B144670) derivatives with high regioselectivity. organic-chemistry.org In the synthesis of novel dihydro-1,4-thiaselenin-2-ylsufanyl derivatives, reactions proceed in a regioselective manner under phase transfer catalysis conditions. mdpi.com The high regioselectivity in the synthesis of certain pyrazole (B372694) derivatives is influenced by the reaction conditions. mdpi.com Iron-catalyzed intermolecular epoxide ring-opening has been shown to afford 3,4-diarylpyrimido[1,2-b]indazole derivatives with high chemo- and regioselectivities. rsc.org
Stereoselectivity: Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis for synthesizing unnatural α-amino acids. rsc.org The stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives has been achieved with high levels of (E)-stereoselectivity. organic-chemistry.org Furthermore, a new family of diterpene-type aminotriol derivatives has been synthesized stereoselectively from stevioside. nih.gov A procedure for the selective opening of a cis-2,4,5-triarylimidazoline ring has been developed to form erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net Convergent and stereoselective synthetic routes have also been established for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ0). beilstein-journals.org
Reaction Mechanism Elucidation for Dicetylamine Transformations
Understanding the mechanisms of reactions involving amines is essential for optimizing synthetic methodologies. ijrpr.com This involves studying reaction intermediates, transition states, and the role of catalysts. ijrpr.com
Computational and Theoretical Approaches to Reaction Mechanisms Involving Dicetylamine
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. smu.edu Quantum chemical calculations can determine important thermodynamic and kinetic parameters for amine decomposition chemistry. researchgate.net For example, computational studies on the deaminative hydrogenation of amides by homogeneous bifunctional catalysts have elucidated the fundamental steps of the mechanism, including C=O and C–N hydrogenation. uio.no
Theoretical studies can predict reaction barriers and thermodynamics. For instance, a theoretical study on the gas-phase reaction between HONO and dimethylamine suggested a high reaction barrier, indicating the reaction is unlikely under atmospheric conditions. ccsnorway.com Computational analysis using methods like the reaction path Hamiltonian (RPH) can provide a detailed understanding of the chemical conversion process. smu.edu Dihydropyrimidinase (DHPase) reaction mechanisms have been investigated using a quantum mechanical cluster approach based on density functional theory, revealing the roles of specific amino acid residues in catalysis. rsc.org
Experimental Kinetic and Mechanistic Studies of Dicetylamine Reactions
Experimental kinetics provide crucial data for understanding reaction rates and mechanisms. wikipedia.org The determination of reaction rates involves monitoring the change in concentration of reactants or products over time. wikipedia.org For instance, the pyrolysis and oxidation of diethylamine (B46881) have been studied experimentally in jet-stirred and tubular reactors to develop kinetic models. researchgate.net
Kinetic studies on the N-nitrosation of dibutylamine, used as a model amine, have been conducted to investigate the impact of formaldehyde (B43269) and nitrite. nih.gov These studies can involve augmenting existing kinetic models with new reaction pathways. nih.gov Mechanistic studies of a "declick" reaction, involving the release of an amine and a thiol, utilized UV/vis spectroscopy and global data fitting to determine rate constants and elucidate a multi-step mechanism. rsc.org The use of in-situ measurements can provide data-rich experiments for advanced kinetic techniques like Reaction Progress Kinetic Analysis (RPKA). mt.com
Green Chemistry Principles and Sustainable Synthesis of Dicetylamine
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com The twelve principles of green chemistry provide a framework for achieving this goal. vapourtec.comdiva-portal.org
The sustainable synthesis of amines is a key area of research. unibo.it This includes the use of renewable feedstocks and environmentally friendly conditions. unibo.it For example, amine-tolerant E. coli strains have been developed for the sustainable synthesis of chiral amines through bio-catalysis. uva.nl The use of enzymes can avoid the need for protecting groups, as seen in the industrial synthesis of semi-synthetic antibiotics. acs.org
Dicetylamine in Catalysis and Coordination Chemistry
Dicetylamine as a Ligand in Transition Metal Complexes
Ligands are essential components of coordination compounds, binding to a central metal atom or ion to form a complex. libretexts.org The properties of the resulting metal complex, including its geometry, stability, and reactivity, are heavily influenced by the nature of the ligands. nih.gov Amines are common ligands in classical coordination chemistry, where they bind to metals through the lone pair of electrons on the nitrogen atom. wikipedia.org
Electronic Structure and Bonding in Dicetylamine Coordination Compounds
The electronic structure and bonding in coordination compounds can be described by theories such as valence bond theory and crystal field theory. libretexts.org In a hypothetical dicetylamine-metal complex, the dicetylamine molecule would act as a Lewis base, donating its nitrogen lone pair of electrons to the electron-accepting metal center (a Lewis acid) to form a coordinate covalent bond. libretexts.org
As a monodentate ligand, it would occupy one coordination site around the metal center. libretexts.org The two long, saturated hexadecyl chains are sterically bulky and electronically donating. This steric hindrance would likely influence the coordination number and geometry of the resulting complex, potentially favoring lower coordination numbers compared to less bulky amines. The electron-donating nature of the alkyl groups would increase the electron density on the nitrogen atom, affecting the strength of the metal-ligand bond and the electronic properties of the metal center. Without isolated and characterized examples of these complexes, further specific details on their electronic structure remain speculative.
Catalytic Applications of Dicetylamine and its Complexes
Catalysis is broadly divided into homogeneous, heterogeneous, and organocatalysis, with amine-containing compounds finding roles in all three areas. frontiersin.orgwikipedia.orgrsc.org
Homogeneous Catalysis Mediated by Dicetylamine-Derived Systems
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, often a liquid solution. wikipedia.org Transition metal complexes are widely used as homogeneous catalysts for a vast range of organic transformations, including hydrogenation, carbonylation, and cross-coupling reactions. wikipedia.orgresearchgate.net The ligands attached to the metal center are crucial for tuning the catalyst's activity and selectivity. researchgate.net
While the principles of homogeneous catalysis are well-established, specific research detailing the use of dicetylamine-metal complexes as catalysts is not prominent in the literature. Its high lipophilicity could make its metal complexes soluble in nonpolar organic solvents, a useful property for certain catalytic reactions. However, beyond mentions in patents, detailed studies on its performance, including turnover numbers and selectivity in specific homogeneous catalytic reactions, are not available. google.comepo.org
Heterogeneous Catalysis Incorporating Dicetylamine Moieties
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which are typically gases or liquids reacting on the surface of a solid catalyst. wikipedia.org This setup simplifies catalyst separation and reuse, a major advantage in industrial processes. savemyexams.com Active catalytic sites can be created by immobilizing or grafting organic moieties onto a solid support.
The incorporation of dicetylamine onto a solid support to create a heterogeneous catalyst has not been specifically described in the reviewed scientific literature. In principle, the amine group could be used to anchor the molecule to a support material, but dedicated research on such systems and their applications is not apparent.
Role of Dicetylamine in Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. rsc.org Secondary amines are a cornerstone of aminocatalysis, a major branch of organocatalysis, where they react with carbonyl compounds to form reactive enamine or iminium ion intermediates. mpg.denih.gov
The potential for dicetylamine to act as an organocatalyst exists due to its secondary amine functional group. However, the field of aminocatalysis has predominantly focused on chiral amines to achieve asymmetric synthesis or less sterically hindered amines. derpharmachemica.comnih.govunito.it The significant steric bulk of dicetylamine's two hexadecyl chains might hinder its ability to effectively participate in common organocatalytic cycles. There is no significant research available that investigates dicetylamine specifically as an organocatalyst.
Applications of Dicetylamine in Materials Science
Dicetylamine as a Building Block for Novel Materials
Dicetylamine serves as a foundational component for developing new materials, either by being incorporated into polymer chains or by self-assembling into larger, ordered structures. Its dual sixteen-carbon chains introduce significant hydrophobicity and van der Waals interactions, which can be used to control the properties of the final material.
While dicetylamine is not typically used as a primary monomer for creating long polymer backbones, it plays a crucial role as an additive and catalyst in the synthesis of specialized polymeric materials, particularly in curable coatings. google.comgoogleapis.com A convenient laboratory-scale synthesis of dicetylamine (also known as di(n-hexadecyl)amine) has been developed, making it an accessible starting material for these applications. researchgate.net
In the formulation of tin-free curable compositions, dicetylamine is listed as a preferred aliphatic secondary amine. google.com These systems are based on organic polymers with reactive silicon groups, such as polyoxyalkylene or (meth)acrylic acid ester polymers. google.com The synthesis does not involve polymerizing the dicetylamine itself, but rather using it to form an amine carboxylate salt. This salt, in combination with a metal amidine complex, acts as a highly effective silanol (B1196071) condensation catalyst, promoting the crosslinking and curing of the polymer to yield a stable and adhesive final product. google.com
Table 1: Components of a Dicetylamine-Containing Curable Polymer Composition This table is based on data for tin-free curable compositions.
| Component | Function | Example Material/Compound | Reference |
|---|---|---|---|
| Base Polymer | Main structural component of the material | Silyl-terminated polyoxyalkylene polymers | google.com |
| Amine for Catalyst | Forms an amine carboxylate salt as part of the catalyst system | Dicetylamine | google.com |
| Metal Complex | Works in conjunction with the amine salt to catalyze curing | Metal (II) amidine carboxylate complexes (e.g., Zinc-based) | google.com |
| Crosslinker/Chain Extender | Reacts with the base polymer to form a network | Alkoxysilanes, Aminosilanes | google.com |
| Adhesion Promoter | Enhances adhesion of the coating to substrates | Silanes or siloxanes | google.com |
Another synthetic approach involves grafting long alkyl chains onto a pre-existing polymer backbone. For instance, copolymers have been synthesized through the partial aminolysis of polysuccinimide, first with a poly(ethylene glycol) derivative and then with a hexadecylalkyl amino derivative, followed by a reaction with ethanolamine. nih.gov This method allows for the covalent attachment of hexadecyl groups, similar to those in dicetylamine, to a polymer, thereby modifying its properties. nih.gov
Supramolecular chemistry, which involves assemblies of molecules linked by non-covalent interactions, provides a powerful platform for creating functional materials. Current time information in Bangalore, IN. The amphiphilic structure of dicetylamine makes it an excellent candidate for forming such self-assembled systems. biolinscientific.com
A key example of a supramolecular architecture is the Langmuir film, which is a monolayer of insoluble molecules formed at a liquid-gas interface. biolinscientific.comnanoscience.com Molecules with hydrophobic and hydrophilic parts, like dicetylamine, can orient themselves into a highly ordered, single-molecule-thin layer on a water surface. biolinscientific.com These films can then be transferred onto solid substrates to create Langmuir-Blodgett films, which are highly organized multilayers. wikipedia.org
Research has shown that the ordered environment of a Langmuir film can be used to facilitate chemical reactions. A study on N-(O,O-di-n-hexadecyl)phophorylalanine, a molecule with a similar twin-chain structure to dicetylamine, demonstrated that polycondensation to form peptides could occur at the air/water interface without any coupling reagents. arkat-usa.org This suggests that the specific orientation and packing of dicetylamine molecules in a Langmuir film could be harnessed to synthesize novel two-dimensional materials or polymers directly at the interface. arkat-usa.org The formation of these ordered assemblies is driven by the hydrophobic interactions between the long alkyl chains and the polar nature of the amine head group. biolinscientific.com
Advanced Materials Characterization of Dicetylamine-Containing Systems
A thorough characterization is essential to understand the structure and performance of materials incorporating dicetylamine. This involves a suite of analytical techniques to probe both the molecular structure and the macroscopic functional properties of the material. mdpi.com
The structural analysis of materials derived from dicetylamine requires a combination of spectroscopic and microscopic techniques to confirm their chemical composition, molecular arrangement, and morphology. mdpi.com For pure dicetylamine, characterization has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis, providing baseline data for comparison. researchgate.net
When dicetylamine is part of a larger system, the following methods would be employed for a comprehensive structural analysis:
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy : These are fundamental techniques to confirm the chemical structure. nih.gov FTIR is used to identify characteristic functional groups, such as the N-H bond of the secondary amine and the C-H bonds of the long alkyl chains. NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, which can confirm the successful incorporation of the dicetylamine moiety into a polymer or its modification. nih.gov
X-ray Diffraction (XRD) : This technique is crucial for analyzing the crystalline structure of materials. mdpi.com For polymeric systems containing dicetylamine, XRD can reveal information about the degree of crystallinity. nih.gov For supramolecular assemblies, it can determine the packing arrangement of the molecules. mdpi.com
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the components in a mixture and determining the molecular weight of synthesized compounds, which is particularly useful in analyzing reaction products like the dipeptide derivatives formed in Langmuir films. arkat-usa.org
Microscopy : For materials structured on the nanoscale, such as supramolecular assemblies or nanoparticles, imaging techniques are vital. Transmission Electron Microscopy (TEM) can reveal the size and shape of nanostructures, while Atomic Force Microscopy (AFM) is used to study the surface topography of films, such as Langmuir-Blodgett films, on a substrate. nih.govsemanticscholar.org
Table 2: Key Techniques for Structural Analysis of Dicetylamine-Derived Materials
| Analytical Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| FTIR Spectroscopy | Identification of functional groups (e.g., amine N-H, alkyl C-H). | Confirming functionalization of graphene quantum dots with hexadecylamine (B48584). | semanticscholar.org |
| NMR Spectroscopy | Detailed molecular structure and chemical environment of atoms. | Physico-chemical characterisation of poly(hydroxyethylaspartamide) copolymers. | nih.gov |
| X-ray Diffraction (XRD) | Crystallinity, molecular packing, and phase identification. | Determining the crystal structure of hydrated chitosan. | mdpi.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural identification of components. | Detecting dipeptide derivatives in materials collected from Langmuir films. | arkat-usa.org |
| Atomic Force Microscopy (AFM) | Surface topography and morphology of nanostructures and films. | Studying Langmuir-Blodgett films of enzymes transferred to mica substrates. | nih.gov |
| Transmission Electron Microscopy (TEM) | Size, shape, and distribution of nanoparticles. | Characterizing the size and spherical shape of hexadecylamine-modified quantum dots. | semanticscholar.org |
Evaluating the functional performance is critical to determine the utility of dicetylamine-containing materials for specific applications. The tests performed are tailored to the intended function of the material, whether it be a coating, an adsorbent, or another advanced material.
For polymeric coatings where dicetylamine is used to form a catalyst, performance evaluation focuses on the properties of the cured film. Key metrics include mechanical resistance and durability. mdpi.com Studies on similar epoxy coating systems evaluate performance through:
Microhardness Testing : Measures the hardness of the coating surface, which correlates with the degree of crosslinking and cure. mdpi.com
Abrasive Wear Testing : Quantifies the material's resistance to scratching and wear, indicating its durability for protective applications. mdpi.com
For supramolecular materials , functional performance depends on the collective properties of the assembled architecture. A study of a newly developed indole (B1671886) derivative with a hexadecyl chain (di-indole hexadecyl ammonium, DIHA), which forms nanospheres via supramolecular assembly, provides a strong model for how a dicetylamine-based material could be evaluated for environmental applications. nih.gov The functional performance of the DIHA nanocomposite was evaluated by its ability to remove pollutants from water, with key findings including:
Extremely Fast Adsorption Rates : The material achieved adsorption equilibrium within seconds. nih.gov
High Adsorption Capacities : The material showed a high capacity for adsorbing target pollutants like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). nih.gov
High Degradation Efficiency : When irradiated with UV light, the material exhibited a very high efficiency for the degradation and defluorination of the adsorbed pollutants. nih.gov
Table 3: Functional Performance Data for a Supramolecular Nanocomposite (DIHA) Analogous to a Potential Dicetylamine-Based System This table is based on data for the DIHA nanocomposite for PFOA and PFOS removal.
| Performance Metric | Result | Significance | Reference |
|---|---|---|---|
| Adsorption Rate | Reaches equilibrium in seconds | Indicates extremely rapid uptake of pollutants. | nih.gov |
| Adsorption Capacity | 0.764–0.857 g/g | Represents a very high capacity for pollutant removal compared to other adsorbents. | nih.gov |
| Degradation/Defluorination Efficiency | Extremely high under UV irradiation | Demonstrates the ability to not just capture but also destroy persistent pollutants. | nih.gov |
| Effective Dosage | Micromolar (μM) level | Shows robust performance even at low concentrations of the material. | nih.gov |
Analytical Chemistry of Dicetylamine
Advanced Spectroscopic Characterization Techniques for Dicetylamine
Spectroscopy provides fundamental insights into the molecular structure and chemical environment of dicetylamine. High-resolution nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are cornerstone techniques for its comprehensive characterization.
High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of dicetylamine and its derivatives. nih.gov It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov
The ¹H NMR spectrum of dicetylamine is expected to show distinct signals corresponding to the different types of protons in the molecule: the long alkyl chains and the amine proton. The protons on the methylene (B1212753) groups (CH₂) adjacent to the nitrogen atom would appear at a different chemical shift compared to the other methylene groups along the cetyl chain and the terminal methyl (CH₃) groups. The integration of the peak areas in the spectrum corresponds to the ratio of protons in each unique environment. docbrown.info For complex derivatives, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the molecular structure. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dicetylamine Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.
| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₂-N- | ¹H | ~2.5 - 2.8 | Triplet |
| -NH - | ¹H | ~0.7 - 2.0 (broad) | Singlet |
| -(CH₂)₁₄- | ¹H | ~1.2 - 1.4 | Multiplet |
| -CH₃ | ¹H | ~0.8 - 0.9 | Triplet |
| -C H₂-N- | ¹³C | ~40 - 50 | |
| -(C H₂)₁₄- | ¹³C | ~22 - 32 | |
| -C H₃ | ¹³C | ~14 |
Mass spectrometry (MS) is indispensable for identifying dicetylamine and for characterizing its metabolites and adducts, which are products formed by its reaction with other molecules. rsc.org Due to its high sensitivity and accuracy, MS can detect even low-abundance species. nih.gov Techniques like electrospray ionization (ESI) are commonly used for analyzing amines. nih.gov
In metabolomic studies, high-resolution mass spectrometry can identify dicetylamine within complex biological matrices like plasma. fao.orgmdpi.com The study of metabolites often involves screening for expected chemical modifications (e.g., oxidation, dealkylation) and identifying the resulting products by their exact mass. The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) provides structural confirmation of the metabolite. xenotech.com
Covalent adducts, formed when reactive metabolites bind to macromolecules like proteins or DNA, can also be characterized using MS-based strategies. rsc.orgnih.gov "Bottom-up" proteomics, for instance, involves digesting a protein that has formed an adduct with a dicetylamine metabolite and then analyzing the resulting peptides by LC-MS/MS to identify the exact site of modification. nih.govberkeley.edu
Table 2: Common Adducts in Electrospray Ionization Mass Spectrometry (ESI-MS) This table lists common adducts that could be observed with Dicetylamine (M) during analysis.
| Adduct Ion | Formula | Ionization Mode |
|---|---|---|
| Sodium Adduct | [M+Na]⁺ | Positive |
| Protonated Molecule | [M+H]⁺ | Positive |
| Acetonitrile Adduct | [M+CH₃CN+H]⁺ | Positive |
| Formic Acid Adduct | [M+HCOOH+H]⁺ | Positive |
| Deprotonated Molecule | [M-H]⁻ | Negative |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of dicetylamine by probing the vibrations of its chemical bonds. spectroscopyonline.com
Infrared (IR) Spectroscopy: As a secondary amine (R₂NH), dicetylamine is expected to exhibit characteristic absorption bands in its IR spectrum. A key feature is a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine typically appears as a medium or weak band between 1250-1020 cm⁻¹. orgchemboulder.com Additionally, a strong, broad N-H wagging vibration can be observed in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.com The long cetyl chains will produce strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations near 1465 cm⁻¹. The absence of bands in the 3400-3300 cm⁻¹ region would confirm it is not a primary amine, while the presence of the N-H stretch distinguishes it from a tertiary amine. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds. spectroscopyonline.com It can be used to identify the compound and monitor its presence in various matrices. researchgate.net The C-C and C-H vibrations within the long alkyl chains of dicetylamine would produce strong signals in the Raman spectrum. researchgate.net This technique is valuable for qualitative analysis and can be employed for real-time monitoring in chemical processes. spectroscopyonline.com
Chromatographic and Separation Methodologies for Dicetylamine Analysis
Chromatography is the primary method for separating dicetylamine from complex mixtures for the purpose of quantification and purification. run.edu.ng The choice of technique depends on the volatility and polarity of the compound.
Both GC and HPLC are workhorse techniques for the quantitative analysis of amines, though they require different approaches.
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. sparkl.me While effective for volatile amines, the analysis of less volatile, high molecular weight amines like dicetylamine can be challenging due to potential peak tailing and adsorption on the column. researchgate.net Headspace GC (HS-GC) is a common technique for analyzing residual amines in pharmaceutical products. eurasianjournals.comijpsonline.com For a compound like dicetylamine, derivatization to increase volatility or the use of specialized columns designed for amines might be necessary for robust quantification. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile for separating non-volatile compounds. mdpi.com However, small, polar amines like dicetylamine often exhibit poor retention on standard reversed-phase columns (e.g., C18). mdpi.com To overcome this, pre-column derivatization is frequently employed. Reagents like 9-fluorenylmethylchloroformate (FMOC) or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with secondary amines to form derivatives that are more hydrophobic and can be easily detected by UV or fluorescence detectors, significantly improving sensitivity and chromatographic performance. mdpi.comdnacih.comresearchgate.net
Table 3: Example Chromatographic Conditions for Amine Analysis Note: These conditions, developed for smaller amines, would require optimization for Dicetylamine, likely involving higher temperatures for GC or stronger organic mobile phases for HPLC.
| Technique | Column Example | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|
| GC-HS | DB-624 (30m x 0.530mm) | Nitrogen | FID | eurasianjournals.com |
| HPLC-FLD | C18 | Acetonitrile/Buffer Gradient | Fluorescence | mdpi.com |
| GC-MS | Volatile Amine Column | Helium | Mass Spectrometer | nih.gov |
Separating isomers—molecules with the same formula but different structures—requires specialized techniques. mtc-usa.com For dicetylamine, this could include positional isomers if the alkyl chains were branched. Techniques like solvent extraction based on pH (acid-base extraction) can separate acidic, basic (like dicetylamine), and neutral compounds from a mixture. magritek.com
For more subtle differences, such as those in stereoisomers, chiral chromatography is the method of choice. catalysis.blog This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. While less common for a simple molecule like dicetylamine unless derivatized with a chiral reagent, it is a critical tool for complex amine derivatives. Other advanced methods include shape-selective catalysis using materials like zeolites, which can separate isomers based on their size and shape. catalysis.blog High-efficiency preparative HPLC is often used to isolate individual isomers from a mixture for further characterization. rsc.org
Electrochemical Methods in Dicetylamine Analysis
Electrochemical methods offer a compelling alternative to traditional analytical techniques for the determination of various chemical species, including long-chain amines like dicetylamine. These methods are generally characterized by their high sensitivity, rapid response, low cost, and potential for miniaturization and automation. mdpi.comiapchem.org The analysis is based on the electrochemical properties of the analyte, where its interaction with an electrode surface generates a measurable electrical signal—such as current or potential—that corresponds to its concentration. researchgate.net For a molecule like dicetylamine, which contains a secondary amine group, electrochemical oxidation is the primary reaction exploited for its detection. The main electrochemical techniques applicable to dicetylamine analysis include voltammetry, amperometry, and potentiometry.
Voltammetric Methods
Voltammetry involves applying a time-dependent potential to a working electrode and measuring the resulting current that flows as the analyte is oxidized or reduced. libretexts.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for studying and quantifying electroactive species. nih.gov
In the context of dicetylamine, the secondary amine group can be electrochemically oxidized at a suitable working electrode. The performance of voltammetric analysis heavily depends on the electrode material. nih.gov While standard glassy carbon or platinum electrodes can be used, modified electrodes often provide enhanced sensitivity and selectivity. For instance, carbon paste electrodes or screen-printed electrodes modified with nanomaterials like carbon nanotubes or metallic nanoparticles can lower the overpotential for amine oxidation and amplify the signal. nih.govresearchgate.net
A hypothetical voltammetric analysis of dicetylamine would involve its oxidation at the electrode surface, producing a peak in the voltammogram. The potential of this peak is characteristic of the analyte, while the height of the peak current is proportional to its concentration. DPV, in particular, is well-suited for quantitative analysis due to its ability to discriminate against background charging currents, often resulting in lower detection limits compared to CV. researchgate.net
Research on similar aliphatic amines and other electroactive compounds provides a basis for the expected performance of such methods.
Interactive Table 1: Potential Performance Characteristics of Voltammetric Methods for Amine Analysis
This table summarizes typical analytical parameters observed in the voltammetric analysis of various amine compounds using different electrode setups. While specific data for dicetylamine is not available, these findings from related research illustrate the potential capabilities of the technique.
| Electrode Type | Voltammetric Technique | Analyte Type | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Source |
| Au@SiO₂-APTES Composite | Differential Pulse Voltammetry (DPV) | Dopamine | 4.7 x 10⁻⁸ to 8.75 x 10⁻⁷ | 1.4 x 10⁻⁸ | mdpi.com |
| Bismuth Film on Glassy Carbon | Adsorptive Stripping Voltammetry (AdSV) | Platinum | 2.91 x 10⁻⁸ to 2.56 x 10⁻⁷ (approx.) | 4.05 x 10⁻¹¹ (approx.) | mdpi.com |
| Natural Diamond Paste | Differential Pulse Voltammetry (DPV) | L-Fucose | 10⁻¹³ to 10⁻⁹ | 10⁻¹⁴ | rsc.org |
| p-Chloranil-Modified Carbon Paste | Voltammetry | Benzocaine | Not specified | 4.2 x 10⁻⁶ | nih.gov |
Amperometric Methods
Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the current is measured as a function of time. chemtrac.com This method is highly sensitive and is often used in flow systems, such as a detector for high-performance liquid chromatography, or in biosensors. mdpi.commdpi.com For dicetylamine analysis, a potential sufficient to cause its oxidation would be selected, and the resulting steady-state current would be directly proportional to its concentration.
The setup for an amperometric sensor is typically simpler than for voltammetry. mdpi.com The key is the selection of an appropriate electrode material and operating potential to ensure sensitivity and selectivity against potential interferences. nih.gov Amperometric sensors can provide rapid analysis, with results often available within minutes. mdpi.com
Enzymatic amperometric biosensors have also been developed for the detection of biogenic amines, where an amine oxidase enzyme is immobilized on the electrode. nih.gov While not directly applicable to the non-biogenic dicetylamine, the principle of using a recognition element to generate a product that can be detected amperometrically is a well-established strategy.
Interactive Table 2: Representative Data from Amperometric Sensor Studies
This table presents findings from various studies using amperometric detection, highlighting the typical performance metrics that could be expected for a sensor designed for dicetylamine.
| Sensor/Electrode Type | Analyte | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Response Time | Source |
| Nafion/GOx/(SiPy⁺Cl⁻/NiTsPc)₅.₅/FTO | Glucose | 2.0 x 10⁻⁴ to 1.6 x 10⁻³ | 2.2 x 10⁻⁵ | < 10 s | mdpi.com |
| CNTNH₂-GDI-Azure (CGA) Composite | NADH | Not specified | 6.0 x 10⁻⁷ | 5 min (for enzyme assay) | nih.gov |
| Diamond Paste (Synthetic-2) | D-Fucose | 10⁻⁹ to 10⁻³ | 10⁻¹⁰ | Not specified | rsc.org |
Potentiometric Methods
Potentiometry measures the potential difference between a sensing electrode and a reference electrode in the absence of a significant current flow. alpha-measure.com Ion-selective electrodes (ISEs) are a class of potentiometric sensors that are highly effective for measuring the activity of specific ions in a solution. nih.govsensorex.com
An ISE for dicetylamine would be designed to respond to its protonated form, the dicetylammonium cation (C₃₂H₆₈N⁺). The core component of such an ISE is a membrane containing an ionophore—a molecule that selectively binds to the target ion. For a large organic cation like dicetylammonium, a liquid membrane, typically composed of a polymer like polyvinyl chloride (PVC), a plasticizer, and the specific ionophore, would be employed.
The potential of the ISE is logarithmically related to the activity of the target ion, as described by the Nernst equation. sensorex.com This relationship allows for the determination of concentration over a wide dynamic range. alpha-measure.com The key performance metrics for an ISE include its slope (ideally 59.2/z mV per decade of activity change at 25°C, where z is the ion charge), linear concentration range, limit of detection, and selectivity over interfering ions. nih.gov
The development of ISEs for various organic cations is well-documented, providing a strong foundation for designing a sensor specific to dicetylamine. The construction would involve synthesizing or selecting an appropriate ionophore that can form a stable complex with the dicetylammonium ion.
Interactive Table 3: General Characteristics of Ion-Selective Electrodes
This table outlines the typical operational parameters and performance of ion-selective electrodes based on data for various ions, which serves as a reference for a potential dicetylammonium-selective electrode.
| Electrode/Ion Type | Membrane Type | Linear Range (mol L⁻¹) | Nernstian Slope (mV/decade) | Response Time | Source |
| Monohydrogen Phosphate (B84403) (HPO₄²⁻) | Conducting Polymer | 3.2 x 10⁻⁵ to 1.0 x 10⁻¹ | -30 | < 10 s | nih.gov |
| General Purpose ISEs | Various (Solid-state, Glass, Polymer) | 10⁻⁶ to 10⁻¹ (Typical) | 59.2/z (Ideal) | 1-2 minutes | alpha-measure.com |
| Potassium (K⁺) | Composite Polymer | Not specified | Stable potentiometric response | Not specified | nih.gov |
Theoretical and Computational Chemistry of Dicetylamine
Quantum Chemical Studies on Dicetylamine Structure and Reactivity
Quantum chemical studies use the principles of quantum mechanics to model molecules. consensus.app These methods are fundamental for understanding chemical structure and reactivity. acs.org For dicetylamine, such studies would provide insights into its electronic properties and how it participates in chemical reactions.
Electronic structure calculations are a cornerstone of computational chemistry, providing a first-principles look at a molecule without reliance on experimental parameters. rsc.org These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.
For dicetylamine, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be used to determine its optimal three-dimensional geometry and electronic properties. mpg.dechemrxiv.org Key parameters derived from these calculations include:
Optimized Geometry: The most stable arrangement of atoms, defined by bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For dicetylamine, it would highlight the electron-rich (nucleophilic) region around the nitrogen atom and the nonpolar, electron-neutral regions of the long hydrocarbon chains, predicting sites for electrophilic attack.
Atomic Charges: Calculations like Mulliken population analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.
Table 1: Illustrative Electronic Properties for Dicetylamine (Theoretical) This table presents typical parameters that would be calculated for dicetylamine using DFT methods. Actual values would depend on the specific level of theory and basis set used.
| Property | Description | Predicted Significance for Dicetylamine |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the reactivity of the nitrogen lone pair as an electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Quantifies the polarity arising from the amine group versus the long nonpolar chains. |
Reaction pathway modeling is a computational technique used to study the mechanism of a chemical reaction. youtube.com It maps the energy changes as reactants transform into products, identifying transition states and intermediates. mpg.de This provides a deeper understanding of reaction feasibility and kinetics. rsc.org
For dicetylamine, this could be applied to model reactions such as N-alkylation or its role in catalytic cycles like "borrowing hydrogen" processes. acs.org Computational chemists would:
Identify Reactants and Products: Define the starting materials and final products of a given transformation.
Locate Transition States: Search for the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Advanced algorithms can find these fleeting structures.
Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. A high activation barrier (e.g., 50-70 kcal/mol) indicates a slow reaction that may require significant energy input, such as high temperatures. rsc.org
Map the Reaction Coordinate: Trace the entire energy profile, revealing any intermediates (local energy minima) that may be formed during the reaction.
These models are crucial for understanding reaction mechanisms, such as those involved in hydrodenitrogenation processes where C-N bonds are broken. researchgate.net
Molecular Dynamics Simulations of Dicetylamine in Condensed Phases
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. unimi.itresearchgate.net This approach is particularly valuable for large molecules like dicetylamine, especially for understanding its behavior in condensed phases (liquids or solids) or at interfaces, which is not captured by gas-phase quantum calculations. nih.govnih.gov
An MD simulation of dicetylamine would involve:
Defining a Force Field: A set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic forces).
Simulating a System: Placing one or more dicetylamine molecules in a simulation box, often with solvent molecules like water, to study its aggregation behavior, such as the formation of micelles or bilayers.
Analyzing Trajectories: The simulation produces a trajectory of atomic positions over time. Analysis of this trajectory can reveal properties like:
Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the amine headgroup and the hydrocarbon tails.
Order Parameters: To quantify the alignment and ordering of the long cetyl chains in an aggregate.
Diffusion Coefficients: To measure how quickly the molecule moves through the solvent.
MD simulations are essential for connecting molecular structure to macroscopic thermodynamic properties and are widely used to study the behavior of surfactants and lipids, a class of molecules to which dicetylamine belongs. nih.gov
Table 2: Potential Applications of Molecular Dynamics for Dicetylamine
| Simulation Type | Investigated Property | Scientific Insight |
|---|---|---|
| Single molecule in water | Solvation structure | Understanding how water molecules arrange around the polar amine head and nonpolar tails. |
| Multiple molecules in water | Self-assembly | Observing the spontaneous formation of aggregates like micelles or vesicles. |
Prediction of Spectroscopic Properties of Dicetylamine
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. nih.govmdpi.com For a newly synthesized or uncharacterized compound, predicted spectra can be a powerful tool for identification. mdpi.com
Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. mdpi.com For dicetylamine, this would predict characteristic peaks for N-H stretching, C-H stretching of the alkyl chains, and various bending modes. Comparing the computed spectrum to an experimental one helps confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com These predicted values are highly sensitive to the chemical environment of each nucleus. For dicetylamine, this would help assign the signals from the different methylene (B1212753) groups in the long chains and the protons near the nitrogen atom.
Machine learning models are increasingly being used in conjunction with quantum mechanics to predict spectroscopic properties with greater speed and efficiency. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Dicetylamine (Dihexadecylamine) |
Dicetylamine in Supramolecular Chemistry
Molecular Recognition and Host-Guest Interactions Involving Dicetylamine
Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions, forming specific host-guest complexes. nist.govmdpi.com These interactions are governed by principles of steric and electronic complementarity between the binding partners. mdpi.com In the context of amines, recognition often involves hydrogen bonding between the amine's nitrogen and a host molecule, or interactions with sensor arrays designed to differentiate amines based on shape and electronic properties. researchgate.netillinois.edu
Due to the significant steric hindrance and hydrophobicity of its two long hexadecyl chains, dicetylamine is generally not utilized as a guest molecule for encapsulation within traditional molecular hosts like cyclodextrins or calixarenes. Its bulky nature prevents it from fitting into the well-defined cavities of such hosts. Instead, its role in molecular recognition is primarily observed when it is incorporated into larger, self-assembled structures that act as the recognition platform.
Research has shown that amphiphiles incorporating a dihexadecylamine (B7822943) component can be used to create functional interfaces, such as vesicles, capable of molecular recognition. researchgate.net In these systems, the this compound moiety forms the hydrophobic, membrane-like portion of the assembly, while other functional groups attached to it are presented at the interface to interact with target molecules. researchgate.net
A more direct form of recognition involving a dicetylamine derivative is self-recognition, which leads to the formation of highly ordered supramolecular structures. Studies have demonstrated that a this compound μ-sulfato zinc(II) complex can act as a fundamental building block that self-assembles into supramolecular nanotubes. airitilibrary.comncl.edu.tw This process is driven by a combination of hydrophobic interactions between the long alkyl chains and cross-linking interactions, showcasing how molecular information encoded in the building block directs the formation of a specific, large-scale architecture. airitilibrary.comncl.edu.tw
Self-Assembly Processes of Dicetylamine and its Analogues
The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry, driven by non-covalent forces. acs.org The amphiphilic structure of dicetylamine makes it an excellent candidate for forming such assemblies in aqueous environments. The two hydrophobic alkyl chains provide strong van der Waals interactions, while the polar amine headgroup interacts with water.
The most prominent application of dicetylamine in self-assembly is as a precursor to a novel class of organic-inorganic hybrid vesicles known as cerasomes . tandfonline.comoup.comnih.gov These structures are formed from pro-amphiphiles synthesized by modifying dicetylamine with an organoalkoxysilane head group, such as in N-[N-(3-triethoxysilyl)propylsuccinamoyl]this compound. nih.govrsc.org
The formation of cerasomes is a multi-step process:
Hydrolysis : The process begins with the acid-catalyzed hydrolysis of the triethoxysilyl head group of the pro-amphiphile to form more polar silanol (B1196071) groups. oup.comnih.govrsc.org
Vesicle Formation : The resulting amphiphile spontaneously self-assembles in water to form multilamellar vesicles (MLVs), driven by the hydrophobic effect. rsc.org
Surface Sol-Gel Reaction : Over time, a sol-gel process occurs on the vesicle surface, where the silanol groups undergo polycondensation to form a stable, cross-linked siloxane network. oup.comnih.gov
This siloxane network confers remarkable stability to the cerasomes, making them more robust than conventional liposomes, which are prone to aggregation and leakage. nih.govnih.gov This enhanced stability is a key feature for their use in various applications. nih.gov
| Property | Cerasome (Dicetylamine-derived) | Conventional Liposome | Reference |
| Structure | Organic-inorganic hybrid vesicle with surface siloxane network | Phospholipid bilayer vesicle | oup.comnih.gov |
| Stability | High morphological stability; resistant to surfactants like Triton X-100 | Low stability; easily destroyed by surfactants | nih.govrsc.org |
| Surface Charge (Zeta Potential) | Negative (e.g., -23.8 mV to -60.5 eV) due to hydroxyl groups on the polysiloxane surface | Typically near-neutral (e.g., -7.8 mV) if uncharged lipids are used | rsc.orgnih.gov |
| Formation | Self-assembly of organoalkoxysilane-functionalized dicetylamine followed by surface polycondensation | Self-assembly of phospholipids | oup.comnih.gov |
Beyond cerasomes, amphiphiles containing the this compound moiety have been shown to form other morphologies, such as tubular aggregates, in aqueous dispersions. researchgate.net Furthermore, as a classic double-chain amphiphile, dicetylamine is a suitable molecule for forming highly organized, two-dimensional Langmuir-Blodgett films at an air-water interface. wikipedia.orgbiolinscientific.comarxiv.org This technique allows for the creation of ultrathin films with precise control over molecular organization, which is essential for fabricating molecular electronic devices. wikipedia.orgarxiv.org
Dicetylamine in the Construction of Molecular Machines and Devices
Molecular machines are assemblies of molecules designed to perform mechanical-like movements in response to external stimuli. acs.org While dicetylamine itself is not typically a component of dynamic molecular machines like motors or switches, its derivatives and the self-assembled structures they form are critical for constructing sophisticated molecular devices with advanced functions.
The robust, stable vesicles formed from dicetylamine derivatives are ideal platforms for creating functional devices for biomedical applications. Dicetylamine-derived cerasomes have been engineered as advanced drug delivery vehicles and as theranostic agents, which combine diagnostic and therapeutic functions.
Key applications include:
Drug Delivery Systems : Paclitaxel-loaded cerasomes (PLCs) have been developed, demonstrating the capacity of these vesicles to encapsulate and deliver hydrophobic drugs. rsc.org The high stability of the cerasome structure helps prevent premature drug leakage. nih.gov
Medical Imaging Agents : By encapsulating magnetic iron oxide nanoparticles, cerasomes can function as magnetic liposomes (MLs) that act as effective T2 contrast enhancement agents for Magnetic Resonance Imaging (MRI). nih.gov
Biosensors and Targeted Therapeutics : Dicetylamine derivatives can be incorporated into other nanostructures, such as lipoparticles and nanodiscs, which are used as biosensors or can be functionalized for targeted drug delivery. google.comdoi.org
The table below summarizes some of the device applications enabled by dicetylamine-based supramolecular assemblies.
| Device Type | Dicetylamine-based Component | Function | Application | Reference |
| Drug Delivery Vehicle | Paclitaxel-Loaded Cerasomes (PLCs) | Encapsulation and delivery of anticancer drugs | Chemotherapy | rsc.org |
| Theranostic Nanosystem | Iron Oxide-Loaded Cerasomes | Drug delivery and magnetic resonance imaging | Combined Cancer Therapy & Diagnosis | nih.gov |
| Nanocarrier | Anisotropic Nanodiscs | Targeted delivery of siRNA | Gene Therapy | doi.org |
| Biosensor | Lipoparticles | Molecular recognition and signaling | Biological Probes | google.com |
| Molecular Film | Langmuir-Blodgett Films | Creation of highly ordered molecular layers | Molecular Electronics | arxiv.org |
Industrial and Process Chemistry Perspectives of Dicetylamine
Industrial Scale Synthesis and Purification of Diethylamine (B46881)
The primary industrial method for synthesizing diethylamine is the catalytic reaction of ethanol (B145695) and ammonia (B1221849) at elevated temperature and pressure. organic-chemistry.org This process invariably produces a mixture of monoethylamine (ethylamine), diethylamine, and triethylamine (B128534), which must then be separated. wikipedia.orgmetoree.com
The reaction is typically carried out in the gas phase over a solid acid catalyst, such as alumina (B75360) or silica-alumina. Alternative methods include reacting ethyl chloride with alcoholic ammonia under pressure or the reductive amination of acetaldehyde. metoree.com
Synthesis Reaction: CH₃CH₂OH + NH₃ → CH₃CH₂NH₂ + H₂O CH₃CH₂OH + CH₃CH₂NH₂ → (CH₃CH₂)₂NH + H₂O CH₃CH₂OH + (CH₃CH₂)₂NH → (CH₃CH₂)₃N + H₂O
The crude reaction product is a liquid mixture containing the three ethylamines, water, unreacted ethanol, and ammonia. google.com The purification of diethylamine from this mixture is a critical step in the manufacturing process. The standard industrial practice for separation is fractional distillation. metoree.comsciencemadness.org This technique exploits the differences in the boiling points of the components to achieve separation.
First, ammonia is removed from the crude liquid mixture. Subsequently, the remaining mixture of ethylamines, water, and ethanol is fed into a series of distillation columns. google.com Monoethylamine, having the lowest boiling point of the amines, is separated first. Diethylamine is then distilled, leaving triethylamine, which has the highest boiling point, along with water and residual ethanol. google.com Azeotropic distillation techniques may be employed, particularly for separating triethylamine from water and ethanol. google.com
The final purity of the diethylamine product is typically high, often exceeding 99.5%. sigmaaldrich.com For applications requiring extremely dry solvent, the purified diethylamine may be stored over molecular sieves. researchgate.net
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Reactants | Ethanol and Ammonia | wikipedia.org |
| Catalyst | Solid acid catalyst (e.g., Alumina, Silica-Alumina) | |
| Phase | Gas Phase | google.com |
| Temperature | Elevated, specific range proprietary but generally high | organic-chemistry.org |
| Pressure | High Pressure | organic-chemistry.org |
| Compound | Boiling Point (°C) | Reference |
|---|---|---|
| Ammonia | -33.34 | N/A |
| Ethylamine | 16.6 | mdma.ch |
| Diethylamine | 55.5 | sigmaaldrich.com |
| Ethanol | 78.37 | N/A |
| Triethylamine | 89.5 | sciencemadness.org |
| Water | 100.0 | N/A |
Optimization of Chemical Processes Involving Diethylamine
The optimization of chemical processes is a critical aspect of industrial chemistry, aimed at maximizing efficiency, yield, and cost-effectiveness while minimizing energy consumption and waste. bre.com For processes involving diethylamine, optimization strategies focus on both its synthesis and its subsequent use in other chemical reactions.
In the synthesis of ethylamines, process optimization involves several key areas:
Catalyst Selection and Performance: The choice of catalyst is crucial for controlling the relative production rates of the three ethylamines. Research focuses on developing catalysts that can selectively favor the production of diethylamine over the other two amines if it is the desired product.
Reaction Conditions: Adjusting temperature, pressure, and the ratio of reactants (ethanol to ammonia) can shift the equilibrium and reaction kinetics to favor the formation of diethylamine. nih.gov For example, recycling unreacted starting materials and undesired amine products back into the reactor is a common strategy to drive the process toward the desired output. google.com
When diethylamine is used as a reactant or intermediate, optimization follows similar principles. Methodologies like Design of Experiments (DoE) are employed to systematically vary multiple reaction parameters (e.g., temperature, solvent, catalyst, reactant concentration) to identify the conditions that provide the best yield and purity of the final product. researchgate.net For instance, in the synthesis of pharmaceuticals or agrochemicals where diethylamine is a key building block, optimizing reaction conditions can lead to significant improvements in yield and reductions in by-product formation. chinaamines.com
Modern approaches to process optimization increasingly rely on process simulation software and machine learning algorithms. bre.com These tools can model complex reaction and separation systems, allowing engineers to test various scenarios virtually to identify optimal operating conditions before implementation in a full-scale plant.
Role of Diethylamine in Fine Chemical Production
Diethylamine is a versatile and widely used intermediate in the synthesis of a broad range of fine chemicals, which are complex, pure substances produced in relatively low volumes for specialized applications. metoree.comgreenchemindustries.com Its utility stems from its nature as a secondary amine, which makes it a reactive building block for creating more complex molecules. wikipedia.org
Key areas of fine chemical production where diethylamine plays a significant role include:
Pharmaceuticals: It is an essential intermediate in the manufacture of various active pharmaceutical ingredients (APIs). greenchemindustries.com For example, it is a precursor in the synthesis of the local anesthetic lidocaine (B1675312) and the antihistamine diphenhydramine. chinaamines.com It also serves as a building block for producing various other therapeutic compounds. chemimpex.com
Agrochemicals: Diethylamine is a crucial component in the production of numerous pesticides, including herbicides and insecticides. alkylamines.com A prominent example is its use in manufacturing N,N-Diethyl-meta-toluamide (DEET), a widely used active ingredient in insect repellents. basf.com It is also a precursor for herbicides like Thiobencarb. alkylamines.com
Rubber Chemicals: The rubber industry utilizes diethylamine to produce accelerators for the vulcanization process. alkylamines.combasf.com These chemicals, such as tetraethyl thiuram disulfide, modify the rate and characteristics of rubber curing.
Dyes and Pigments: It serves as an intermediate in the synthesis of certain industrial dyes and pigments. greenchemindustries.comalkylamines.com
Corrosion Inhibitors: Diethylamine is used to produce N,N-diethylaminoethanol through a reaction with ethylene (B1197577) oxide. wikipedia.org This compound is a common corrosion inhibitor used in water treatment applications. basf.com
The reactivity of the N-H bond and the basicity of the nitrogen atom allow diethylamine to participate in a variety of organic reactions, such as alkylation, acylation, and Mannich reactions, making it an indispensable tool in the fine chemical industry. wikipedia.orgchinaamines.com
Future Directions and Emerging Research Areas for Dicetylamine
Interdisciplinary Research Frontiers Involving Dicetylamine
Dicetylamine is increasingly becoming a subject of interdisciplinary research, bridging chemistry with materials science, nanotechnology, and the biomedical fields.
Materials Science and Nanotechnology : In materials science, dicetylamine is utilized in the formulation of advanced materials with specific functionalities. lookchem.comgoogleapis.com It is a component in the synthesis of iron oxide magnetic nanoparticles. google.comepo.orggoogleapis.com These nanoparticles are being investigated for their potential in biomedical applications, such as contrast agents for magnetic resonance imaging (MRI) and X-ray computed tomography (CT). google.comepo.org The long alkyl chains of dicetylamine likely play a role in stabilizing these nanoparticles. Furthermore, research into nanometer-sized materials and structures for novel devices is an active field, with techniques being developed to fabricate nanowires and pattern nanoparticles for applications in areas like plasmonics. shibaura-it.ac.jp Dicetylamine is also used in preparing drug-loaded silica (B1680970) plastids, which are incorporated into calcium phosphate (B84403) bone cement, highlighting its role in the development of advanced biomaterials for drug delivery. google.com
Metabolomics and Biomedical Research : Untargeted metabolomic studies have identified dicetylamine in biological fluids like blood plasma. nih.gov This research is crucial for discovering biomarkers associated with various health conditions. For instance, several studies have noted differences in the levels of dicetylamine and other metabolites between patients with depressive disorders and healthy individuals. nih.govresearchgate.netmdpi.commdpi.com While its exact role in these contexts is still under investigation, its presence points to potential involvement in metabolic pathways that are of interest in neuroscience and diagnostics. nih.govresearchgate.net This frontier of research connects the chemical properties of dicetylamine to complex biological systems and the search for diagnostic tools for diseases. researchgate.net
Table 1: Interdisciplinary Research Involving Dicetylamine
| Research Area | Specific Focus | Potential Impact | Supporting Findings |
|---|---|---|---|
| Materials Science | Formulation of advanced photoresists and coatings. | Development of next-generation electronics and protective materials. googleapis.comcolumbia.edu | Included in resist compositions for high-resolution lithography. google.comgoogle.com.naepo.org |
| Nanotechnology | Synthesis of magnetic nanoparticles and drug carriers. | Enhanced biomedical imaging (MRI, CT) and targeted drug delivery. google.comepo.orggoogle.com | Used in preparing iron oxide nanoparticles and silica plastids. google.comgoogleapis.comgoogle.com |
| Metabolomics | Biomarker discovery for disease diagnostics. | Early detection and better understanding of diseases like depressive disorders. nih.govmdpi.com | Detected in untargeted metabolomic profiling of patients. nih.govresearchgate.netmdpi.com |
Novel Applications and Technological Advancements of Dicetylamine
The distinct chemical structure of dicetylamine lends itself to several technological applications, from industrial processes to consumer products.
Corrosion Inhibition : Long-chain amines are recognized for their ability to act as corrosion inhibitors. researchgate.net Dicetylamine, also known as dihexadecylamine (B7822943), possesses surfactant properties that allow it to form a protective film on metal surfaces, preventing corrosion. cymitquimica.com Research on analogous compounds like di-dodecyl amine demonstrates that these molecules can effectively reduce the corrosion rate of carbon steel in acidic environments by adsorbing onto the metal surface. researchgate.net The investigation into aliphatic amine-functionalized molecules as efficient and environmentally friendly corrosion inhibitors is an active area of research, suggesting a significant technological role for dicetylamine in protecting industrial infrastructure. mdpi.comscielo.org.mx
Advanced Lithography : Dicetylamine is cited in numerous patents as a key component in chemically amplified resist compositions. google.comgoogle.com.nagoogleapis.comepo.orggoogle.com These photoresists are essential for micropatterning processes in the manufacturing of semiconductors and integrated circuits, using techniques like deep UV, electron beam, and X-ray lithography. google.comepo.org In these formulations, dicetylamine functions as a basic compound or quencher, which helps to control the diffusion of acid generated during exposure, thereby improving the resolution and stability of the patterned resist. google.comgoogle.com This application is critical for the advancement of smaller and more powerful electronic devices.
Surfactants and Formulation Aids : The amphiphilic nature of dicetylamine, with its two long hydrocarbon tails and a polar amine head, makes it an effective surfactant and conditioning agent. cymitquimica.com It has been included in formulations for hair conditioning shampoos, where it likely contributes to the product's stability and hair-softening properties by forming a dispersed, insoluble phase. googleapis.com
Table 2: Technological Applications of Dicetylamine
| Application | Function | Industry | Key Benefit |
|---|---|---|---|
| Corrosion Inhibition | Forms a protective film on metal surfaces. | Industrial Manufacturing, Oil & Gas. | Prevents degradation of metals in corrosive environments. researchgate.netcymitquimica.com |
| Advanced Lithography | Acid diffusion control agent in photoresists. | Semiconductor Manufacturing. | Enables high-resolution patterning for smaller, more powerful microchips. google.comgoogle.com.nagoogle.com |
| Surfactant | Emulsifier and conditioning agent. | Consumer Products. | Improves texture and performance of formulations like shampoos. googleapis.com |
Sustainable Chemistry Initiatives for Dicetylamine Research
In line with the global push for environmental stewardship, future research on dicetylamine is expected to incorporate principles of sustainable and green chemistry. diva-portal.orgacs.orgvapourtec.com
Greener Synthetic Routes : Traditional chemical syntheses often involve hazardous solvents, high energy consumption, and the generation of significant waste. acs.org Future research will likely focus on developing greener synthetic pathways for dicetylamine and other long-chain amines. This could involve the use of biocatalysts or enzymes, which can operate under mild conditions (room temperature, aqueous solutions) and with high specificity, reducing the need for protecting groups and minimizing byproducts. acs.org Another approach is the development of one-pot procedures that reduce solvent use and waste streams, as demonstrated in the greener synthesis of other amine-containing compounds. diva-portal.org
Designing for Degradation and Reduced Hazard : A core principle of green chemistry is designing chemical products that maintain their function while having reduced toxicity and being designed for degradation after their use. acs.org Research could explore modifications to the dicetylamine structure to enhance its biodegradability without compromising its performance in applications like corrosion inhibition or as a surfactant.
Use of Renewable Feedstocks : The twelve principles of green chemistry advocate for the use of renewable feedstocks instead of depletable ones. vapourtec.com Future initiatives may investigate the synthesis of dicetylamine or its analogs from bio-based sources. The commitment to developing synthetic procedures with low environmental impact is a key goal of sustainable chemical synthesis. cnr.it This includes exploring eco-compatible reactions, reagents, and solvents, preferably derived from renewable sources like biomass. cnr.it
Q & A
Q. What are the recommended safety protocols for handling dodecylamine in laboratory settings?
- Methodological Answer: Dodecylamine requires stringent safety measures due to its amine-like odor, skin irritation potential, and environmental hazards. Key protocols include:
- PPE: Tight-sealing safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis or purification steps to limit inhalation exposure .
- Waste Disposal: Segregate waste in labeled containers and collaborate with certified waste management services to avoid environmental contamination .
- Emergency Response: Immediate flushing with water for skin contact and medical consultation for inhalation .
Q. What are the standard methods for synthesizing and purifying dodecylamine?
- Methodological Answer:
- Synthesis: Dodecylamine is typically synthesized via reductive amination of lauric acid (C₁₂H₂₄O₂) using ammonia and hydrogen gas with a nickel catalyst. Reaction conditions (temperature: 100–150°C, pressure: 10–15 bar) must be optimized to avoid byproducts like secondary amines .
- Purification: Recrystallization in ethanol or hexane is preferred. Monitor purity via thin-layer chromatography (TLC) with ninhydrin staining (Rf ≈ 0.5 in 7:3 hexane:ethyl acetate) .
Q. How can researchers characterize the purity and structural integrity of dodecylamine?
- Methodological Answer:
- Physical Properties: Compare observed values (e.g., melting point: 28–30°C, boiling point: 247–249°C) against literature data .
- Spectroscopy:
- ¹H NMR (CDCl₃): δ 1.25 (broad singlet, –NH₂), 1.50 (m, –CH₂–), 2.70 (t, –CH₂NH₂) .
- FT-IR: Peaks at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C–N bend) confirm amine functionality .
- Mass Spectrometry (MS): Molecular ion peak at m/z 185.3 (M+H⁺) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the surfactant properties of dodecylamine in nanomaterial synthesis?
- Methodological Answer:
- Experimental Variables:
- Concentration: Vary dodecylamine (0.1–5 mM) in aqueous solutions to study critical micelle concentration (CMC) via surface tension measurements .
- pH Effects: Adjust pH (8–12) to probe ionization effects on micelle stability using ζ-potential analysis .
- Characterization: Use TEM to image micelle/nanoparticle morphology and dynamic light scattering (DLS) for size distribution .
Q. What strategies are effective in resolving contradictions in thermodynamic data related to dodecylamine's phase behavior?
- Methodological Answer:
- Data Cross-Validation: Replicate conflicting studies (e.g., enthalpy of vaporization) under controlled humidity and temperature .
- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published datasets. For example, discrepancies in vapor pressure values (e.g., 1.7 atm vs. 1388 mmHg) may stem from measurement techniques (manometric vs. ebulliometric) .
Q. What advanced spectroscopic techniques are optimal for studying dodecylamine's interaction with biomolecules?
- Methodological Answer:
- Fluorescence Quenching: Titrate dodecylamine into protein solutions (e.g., bovine serum albumin) and monitor tryptophan emission shifts (λex = 280 nm) to quantify binding constants .
- Circular Dichroism (CD): Analyze secondary structural changes in proteins (α-helix to β-sheet transitions) upon amine binding .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for lipid bilayer interactions .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
